molecular formula C18H21NO2 B14059147 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one CAS No. 101718-50-7

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B14059147
CAS No.: 101718-50-7
M. Wt: 283.4 g/mol
InChI Key: ZHNPESKZBDMMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H19NO2. This compound is characterized by the presence of a benzyl group, a methylamino group, and a methoxyphenyl group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxyphenylacetone with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of raw materials and catalysts is crucial to ensure the cost-effectiveness and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Shares the methoxyphenyl group but lacks the benzyl and methylamino groups.

    Benzylmethylamine: Contains the benzyl and methylamino groups but lacks the methoxyphenyl group.

    4-Methoxybenzyl methyl ketone: Similar structure but with different functional groups.

Uniqueness

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one, commonly referred to as a derivative of the cathinone class, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has implications in both pharmacological and toxicological research.

  • Molecular Formula : C18H21NO
  • Molecular Weight : 267.37 g/mol
  • CAS Number : 88783-39-5

The compound is believed to act primarily as a stimulant, influencing the central nervous system (CNS) by increasing the levels of neurotransmitters such as dopamine and norepinephrine. This action is characteristic of many compounds in the cathinone family, which are known for their psychoactive effects.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to those of amphetamines. In vitro studies have shown that it can enhance the release of dopamine, leading to increased locomotor activity in animal models.

Toxicological Studies

Toxicity assessments have revealed that this compound can induce neurotoxicity at higher doses, which raises concerns regarding its safety profile. In particular, studies have indicated potential cytotoxic effects on neuronal cell lines, suggesting a need for careful evaluation in therapeutic contexts.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The observed effects were dose-dependent, with higher doses correlating with increased activity and signs of agitation.

Case Study 2: Cytotoxicity Evaluation

In vitro experiments using human neuronal cell lines showed that exposure to varying concentrations of the compound led to reduced cell viability and increased apoptosis markers. The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.

Research Findings Summary

Study FocusFindings
Stimulant PropertiesIncreased dopamine release; enhanced locomotor activity in rodent models .
ToxicityInduced neurotoxicity at high doses; IC50 ~15 µM for neuronal cell lines .
Behavioral EffectsDose-dependent increase in activity; signs of agitation noted .

Properties

CAS No.

101718-50-7

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C18H21NO2/c1-14(19(2)13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3

InChI Key

ZHNPESKZBDMMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.